molecular formula C7H10N2O B7836383 6-propyl-1H-pyrimidin-4-one

6-propyl-1H-pyrimidin-4-one

Cat. No.: B7836383
M. Wt: 138.17 g/mol
InChI Key: QQFOXWFPCYCCJS-UHFFFAOYSA-N
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Description

The compound with the identifier “6-propyl-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “6-propyl-1H-pyrimidin-4-one” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include nucleophilic substitutions, oxidations, and reductions, among others. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route to minimize costs and maximize efficiency. Industrial production methods may include continuous flow processes, which allow for the constant production of the compound, and batch processes, which produce the compound in discrete quantities. The choice of method depends on factors such as the availability of raw materials, the desired production scale, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

The compound “6-propyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

The compound “6-propyl-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which “6-propyl-1H-pyrimidin-4-one” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and may include signal transduction, gene expression, and metabolic regulation .

Properties

IUPAC Name

6-propyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFOXWFPCYCCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)N=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.